molecular formula C8H10N2 B13981445 1,1-Cyclobutanediacetonitrile

1,1-Cyclobutanediacetonitrile

Cat. No.: B13981445
M. Wt: 134.18 g/mol
InChI Key: QFCWIRSYNLEBJL-UHFFFAOYSA-N
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Description

1,1-Cyclobutanediacetonitrile is an organic compound characterized by a cyclobutane ring with two acetonitrile groups attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Cyclobutanediacetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclobutanone with acetonitrile in the presence of a strong base, such as sodium hydride, to form the desired product. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 1,1-Cyclobutanediacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

1,1-Cyclobutanediacetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Cyclobutanediacetonitrile involves its interaction with various molecular targets. The nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclobutane ring provides a rigid framework that can affect the overall conformation and reactivity of the molecule.

Comparison with Similar Compounds

    Cyclobutanone: A precursor in the synthesis of 1,1-Cyclobutanediacetonitrile.

    1,1-Cyclobutanedicarboxylic acid: An oxidized derivative with similar structural features.

    1,1-Cyclobutanediamine: A reduced form with primary amine groups.

Uniqueness: this compound is unique due to the presence of two nitrile groups on the same carbon atom of the cyclobutane ring

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

2-[1-(cyanomethyl)cyclobutyl]acetonitrile

InChI

InChI=1S/C8H10N2/c9-6-4-8(5-7-10)2-1-3-8/h1-5H2

InChI Key

QFCWIRSYNLEBJL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC#N)CC#N

Origin of Product

United States

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